molecular formula C17H16O4 B14337933 Acetic acid;3-methoxyphenanthren-4-ol CAS No. 110334-08-2

Acetic acid;3-methoxyphenanthren-4-ol

Cat. No.: B14337933
CAS No.: 110334-08-2
M. Wt: 284.31 g/mol
InChI Key: KWBSQPIXBMELEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;3-methoxyphenanthren-4-ol is a hybrid compound combining acetic acid (CH₃COOH) with a phenanthrene backbone modified by a methoxy (-OCH₃) group at position 3 and a hydroxyl (-OH) group at position 2.

Properties

CAS No.

110334-08-2

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

acetic acid;3-methoxyphenanthren-4-ol

InChI

InChI=1S/C15H12O2.C2H4O2/c1-17-13-9-8-11-7-6-10-4-2-3-5-12(10)14(11)15(13)16;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4)

InChI Key

KWBSQPIXBMELEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=C(C2=C(C=CC3=CC=CC=C32)C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methoxyphenanthren-4-ol typically involves the acylation of 3-methoxyphenanthrene. One common method is the Friedel-Crafts acylation reaction, where 3-methoxyphenanthrene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methoxyphenanthren-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid;3-methoxyphenanthren-4-ol involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The aromatic ring structure allows for π-π interactions with other aromatic systems, which can be crucial in its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

3-Methoxy-4-Hydroxyphenylacetic Acid
  • Structure : A phenylacetic acid derivative with methoxy (-OCH₃) and hydroxyl (-OH) groups at positions 3 and 4 of the benzene ring ().
  • Key Differences :
    • Lacks the fused phenanthrene ring system present in the target compound.
    • Smaller molecular weight (182.17 g/mol vs. ~272 g/mol for phenanthrene derivatives).
  • Functional Similarities: Both compounds possess acidic (-COOH) and polar (-OH, -OCH₃) groups, enhancing solubility in polar solvents. Potential antioxidant properties due to phenolic hydroxyl groups ().
3-(4-Methoxyphenyl)-2-Methyl-4-Oxo-4H-Chromen-7-Yl Acetate
  • Structure : A chromene (benzopyran) derivative esterified with acetic acid, featuring a methoxyphenyl substituent ().
  • Key Differences :
    • Chromene backbone instead of phenanthrene.
    • Contains a ketone (4-oxo) group, which may increase reactivity in redox reactions.
  • Functional Similarities :
    • Acetate ester group enables hydrolysis to release acetic acid under basic conditions.
    • Methoxy group contributes to lipophilicity, influencing bioavailability ().
2-(2-(4-Methoxyphenyl)-4,9-Dimethyl-7-Oxo-7H-Furo[2,3-f]Chromen-3-Yl)Acetic Acid
  • Structure : A furocoumarin-acetic acid hybrid with a 4-methoxyphenyl group ().
  • Key Differences :
    • Furocoumarin scaffold introduces photochemical activity (e.g., UV-induced crosslinking).
    • Additional methyl groups enhance steric hindrance.
  • Functional Similarities: Combines aromaticity with acetic acid’s acidity, enabling pH-dependent solubility. Potential antimicrobial or anticancer applications due to coumarin derivatives’ bioactivity ().

Physicochemical Properties and Stability

Property Acetic Acid;3-Methoxyphenanthren-4-ol 3-Methoxy-4-Hydroxyphenylacetic Acid Chromenyl Acetate ()
Molecular Weight ~272 g/mol (estimated) 182.17 g/mol 314.3 g/mol
Solubility Moderate in DMSO, ethanol High in water, methanol Low in water, high in chloroform
Acidic Strength (pKa) ~4.7 (acetic acid moiety) ~4.5 (carboxylic acid) ~4.7 (ester hydrolysis-dependent)
Thermal Stability Stable up to 200°C (phenanthrene core) Decomposes above 150°C Stable up to 180°C

Key Observations :

  • The phenanthrene backbone in the target compound likely enhances thermal stability compared to simpler phenylacetic acids ().
  • Methoxy and hydroxyl groups increase polarity, but the fused aromatic system may reduce aqueous solubility ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.